2-Butene, 1-(ethylthio)-3-methyl-
Description
2-Butene, 1-(ethylthio)-3-methyl- is an organosulfur derivative of 2-butene, characterized by an ethylthio (-S-C₂H₅) group at position 1 and a methyl (-CH₃) group at position 3.
Thiosubstituted alkenes like this compound are synthesized via reactions between thiols and halogenated alkenes, as demonstrated in , where aromatic thiols react with hexachlorobutene to form poly(thio)substituted butadienes . The ethylthio group likely contributes to electronic effects on the double bond, influencing reactivity and stability.
Properties
CAS No. |
10276-06-9 |
|---|---|
Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
1-ethylsulfanyl-3-methylbut-2-ene |
InChI |
InChI=1S/C7H14S/c1-4-8-6-5-7(2)3/h5H,4,6H2,1-3H3 |
InChI Key |
KHRYUIXUVVDGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1-(ethylthio)-3-methyl- can be achieved through several methods. One common approach involves the metathesis reaction of ethylene with 2-butene in the presence of a catalyst. For example, MoO_x-based catalysts supported on mixed oxides such as ZrO_2-SiO_2 or TiO_2-SiO_2 have been shown to be effective . The reaction typically occurs at room temperature, making it an efficient and cost-effective method.
Industrial Production Methods
Industrial production of 2-Butene, 1-(ethylthio)-3-methyl- often involves the catalytic cracking of crude oil or the dimerization of ethylene . These processes are carried out on a large scale to meet the demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions
2-Butene, 1-(ethylthio)-3-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in different saturated compounds.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and ozone (O_3).
Reduction: Hydrogen gas (H_2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens such as chlorine (Cl_2) and bromine (Br_2) can be used for substitution reactions
Major Products Formed
Oxidation: Oxidation can lead to the formation of epoxides or diols.
Reduction: Reduction typically results in the formation of alkanes.
Substitution: Substitution reactions can produce halogenated alkenes or other functionalized derivatives.
Scientific Research Applications
2-Butene, 1-(ethylthio)-3-methyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of propylene and other valuable chemicals through metathesis reactions.
Mechanism of Action
The mechanism of action of 2-Butene, 1-(ethylthio)-3-methyl- involves its interaction with various molecular targets. For example, in halogenation reactions, the compound forms a cyclic halonium ion intermediate, which undergoes anti-addition to produce vicinal dihalides . The specific pathways and targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
1-Chloro-3-methyl-2-butene (Prenyl Chloride)
Structure : Chlorine substituent at position 1 and methyl at position 3 (C₅H₉Cl, MW 104.58, CAS 503-60-6) .
- Key Differences: Substituent Effects: The chloro group is more electronegative than ethylthio, leading to stronger electron-withdrawing effects on the double bond. This increases polarity and reactivity in nucleophilic substitutions compared to the sulfur-based analog. Applications: Prenyl chloride is widely used in organic synthesis as an alkylating agent. In contrast, ethylthio-substituted compounds may exhibit biological activity (e.g., herbicidal properties) due to sulfur’s role in redox interactions . Toxicity: No direct toxicity data for 1-(ethylthio)-3-methyl-2-butene are available, but chloroalkenes are generally associated with higher environmental persistence and toxicity .
Thiosubstituted Butadienes and Butenynes
Examples : Poly(thio)substituted butadienes (e.g., compounds 3a, 4b-g in ).
- Key Differences: Conjugation: Thiosubstituted butadienes have extended conjugation, enhancing UV/Vis absorption and fluorescence properties. The ethylthio group in 1-(ethylthio)-3-methyl-2-butene may offer similar spectroscopic characteristics but with simpler structure . Synthesis: Both classes are synthesized using thiols and halogenated precursors, but the target compound requires fewer synthetic steps due to its mono-thiosubstituted structure .
Sethoxydim (Herbicidal Analog)
- Key Differences: Complexity: Sethoxydim’s cyclic structure and additional functional groups (e.g., hydroxy, ethoxyimino) confer herbicidal activity (EC₅₀ 11.4 mg/L for Scenedesmus quadricauda), whereas 1-(ethylthio)-3-methyl-2-butene’s linear structure may limit bioactivity . Environmental Impact: Ethylthio groups in sethoxydim contribute to moderate aquatic toxicity (LC₅₀ 20.2 mg/L for Daphnia magna). Similar effects might be expected for the target compound .
Data Table: Comparative Analysis
Biological Activity
2-Butene, 1-(ethylthio)-3-methyl- (CAS No. 114232-59-6), is an organic compound characterized by a butene backbone with an ethylthio group at the second carbon and a methyl group at the third carbon. Its unique structure imparts significant chemical properties, making it a subject of interest in various fields, particularly in organic synthesis and biological activity studies.
The molecular formula of 2-butene, 1-(ethylthio)-3-methyl- is . The presence of the double bond and the sulfur-containing ethylthio group enhances its reactivity compared to similar compounds. This compound can participate in addition reactions typical of alkenes and may react with strong oxidizing agents, which could influence its biological interactions and potential toxicity.
Case Studies
-
Insect Defensive Secretions :
A study highlighted the role of sulfur-containing compounds in the defensive secretions of certain beetle species (Ceroglossus buqueti and Ceroglossus magellanicus). The secretion's foul smell was attributed to compounds like 3-methyl-1-(methylthio)-2-butene, which shares structural similarities with 2-butene, 1-(ethylthio)-3-methyl-. This suggests that such compounds may play a role in ecological interactions through olfactory deterrents against predators . -
Volatile Organosulfur Compounds :
Another research study focused on volatile organosulfur compounds emitted from Cannabis sativa, revealing that these compounds can have significant biological effects, including potential therapeutic applications. The findings imply that similar structures may also possess bioactive properties that warrant further investigation .
Comparative Analysis
The following table summarizes key features of 2-butene, 1-(ethylthio)-3-methyl- compared to related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Butene, 1-(ethylthio)-3-methyl- | C₆H₁₂S | Ethylthio group; potential antimicrobial activity |
| 3-Methyl-1-butene | C₅H₁₀ | Simpler alkene without sulfur |
| 2-Ethyl-1-butene | C₆H₁₂ | Contains ethyl group but no thioether |
| 1-Ethylthio-3-methylbutane | C₆H₁₄S | Similar structure but different thioether position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
